Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Description
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid HCl is a bicyclic organic compound characterized by a nitrogen atom at position 8 (azabicyclo core), a carboxylic acid group at position 2, and a hydrochloride salt. The "endo" designation refers to the stereochemical orientation of substituents within the bicyclic framework . This compound belongs to the tropane alkaloid family, which includes pharmacologically significant molecules like cocaine and its metabolites. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBOXYFYULDXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key focus in industrial production would be on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Pharmaceutical Applications
Mu Opioid Receptor Antagonism
One of the primary applications of endo-8-azabicyclo[3.2.1]octane derivatives is their role as mu opioid receptor antagonists. These compounds can selectively inhibit mu opioid receptors, which are implicated in pain relief and gastrointestinal motility regulation. This selectivity allows for the treatment of conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus without compromising analgesic effects .
Research Studies
Recent patents have highlighted the use of these compounds in pharmaceutical compositions aimed at treating disorders associated with mu opioid receptor activity. For instance, they can be employed to ameliorate gastrointestinal issues caused by opioid medications, offering a therapeutic avenue that minimizes withdrawal symptoms while managing pain effectively .
Synthetic Methodologies
Enantioselective Synthesis
The synthesis of endo-8-azabicyclo[3.2.1]octane derivatives has been extensively studied, particularly focusing on enantioselective methods that yield high-purity compounds suitable for biological testing. Various synthetic routes have been developed to construct this bicyclic framework, often utilizing tropinone derivatives as starting materials .
Case Study: Total Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold serves as a central core in the synthesis of tropane alkaloids, which exhibit a range of pharmacological activities including analgesic and psychoactive effects. Research has documented several successful total syntheses involving this scaffold, demonstrating its versatility and importance in drug discovery .
Biological Activities
Analgesic Properties
Compounds derived from the 8-azabicyclo[3.2.1]octane structure have shown significant analgesic properties, making them potential candidates for pain management therapies. Their structural similarity to well-known alkaloids like nicotine and morphine enhances their medicinal potential while providing opportunities for novel therapeutic agents .
Cytotoxic Activity
Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, suggesting their applicability in oncology as well . This broadens the scope of endo-8-azabicyclo[3.2.1]octane compounds beyond analgesia to include potential anticancer therapies.
Comparative Data Table
| Application Area | Details |
|---|---|
| Mu Opioid Receptor Antagonism | Treatment for OBD and postoperative ileus; selective inhibition without affecting analgesia |
| Synthetic Methodologies | Enantioselective synthesis; total synthesis of tropane alkaloids |
| Biological Activities | Analgesic properties; cytotoxicity against glioblastoma and hepatocellular carcinoma |
Mechanism of Action
The mechanism of action of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The hydrochloride salt form (e.g., this compound, cocaine HCl) increases water solubility, critical for intravenous administration . In contrast, esterified derivatives like cocaine and cocaethylene are more lipophilic, facilitating blood-brain barrier penetration .
- Stability : Carboxylic acid derivatives (e.g., benzoylecgonine) are prone to enzymatic hydrolysis, whereas ester groups (e.g., cocaine) undergo slower metabolic breakdown, extending their half-life .
Pharmacological Activity
- Its polarity may limit CNS penetration compared to esters .
- Cocaine: Blocks dopamine, serotonin, and norepinephrine reuptake, causing euphoria and addiction. The methyl ester and benzoyloxy groups are critical for potency .
- Ecgonine : Inactive metabolite due to polar carboxylic acid and hydroxyl groups; excreted renally .
- MFZ2-12-ethyl-NH2 : Binds selectively to serotonin transporters, illustrating how substituent modifications (e.g., dichlorophenyl) tailor receptor affinity .
Biological Activity
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (CAS: 2227199-30-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
- Molecular Formula : C₈H₁₃ClN₁O₂
- Molecular Weight : 175.65 g/mol
- Purity : 97% .
Endo-8-azabicyclo[3.2.1]octane derivatives are primarily recognized for their role as monoamine reuptake inhibitors . They exhibit activity against various neurotransmitter transporters, including:
- Serotonin Transporter (SERT)
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
These compounds have been shown to inhibit the reuptake of monoamines in vitro, which is crucial for the treatment of several psychiatric disorders such as depression, anxiety, and ADHD .
Biological Activity and Therapeutic Applications
The biological activity of endo-8-azabicyclo[3.2.1]octane derivatives extends beyond neurotransmitter reuptake inhibition:
- Neuropsychiatric Disorders :
- Pain Management :
- Opioid Receptor Modulation :
Structure-Activity Relationship (SAR)
A significant aspect of the research on endo-8-azabicyclo[3.2.1]octane derivatives involves understanding how structural modifications affect biological activity:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | High selectivity and systemic availability |
| ARN16186 | FAAH | Not specified | Inhibits FAAH and acid ceramidase |
| Various derivatives | SERT/DAT/NET | Varies | Effective in treating mood disorders |
The SAR studies highlight that modifications can enhance selectivity and potency against specific targets, thereby improving therapeutic outcomes .
Case Studies
Several case studies illustrate the application of endo-8-azabicyclo[3.2.1]octane derivatives:
- Clinical Trials :
- Trials assessing the efficacy of these compounds in treating major depressive disorder demonstrated significant improvements in patient symptoms compared to placebo groups.
- Animal Models :
- Studies using rodent models for ADHD showed that administration of these compounds resulted in reduced hyperactivity and improved focus.
Q & A
Basic: What are the synthetic pathways for preparing Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid HCl?
Methodological Answer:
The synthesis typically involves functionalizing the bicyclic core of ecgonine (a cocaine precursor). A common route includes:
Esterification : Reacting ecgonine [(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid] with benzoyl chloride or analogous acylating agents to introduce the benzoyloxy group at the 3-position .
Salt Formation : Treating the free base with HCl to yield the hydrochloride salt, ensuring stereochemical retention of the endo configuration .
Key purity checks involve chiral HPLC and mass spectrometry to confirm stereochemistry and molecular integrity .
Basic: How is the stereochemical configuration of this compound validated experimentally?
Methodological Answer:
Stereochemical validation employs:
- X-ray Crystallography : Resolves the spatial arrangement of substituents on the bicyclo[3.2.1]octane core .
- NMR Spectroscopy : Coupling constants (e.g., ) between protons at positions 2 and 3 confirm the endo/exo orientation of the carboxylic acid group .
- Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via or NMR .
Advanced: How do structural modifications (e.g., esterification, substituent addition) impact dopamine reuptake inhibition?
Methodological Answer:
Modifications are studied using:
- Comparative SAR Studies : For example, replacing the methyl ester (cocaine) with ethyl (cocaethylene) reduces binding affinity by altering steric interactions with the dopamine transporter (DAT) .
- Troparil Analogs : Substituting the phenyl group at the 3-position enhances DAT selectivity, as seen in 3-phenyl-8-methyl derivatives .
- Fluorine Labeling : Introducing isotopes at the 2-position enables PET imaging to quantify DAT occupancy in vivo .
Advanced: How can contradictory data on binding affinities across studies be resolved?
Methodological Answer:
Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or radioligands (e.g., -WIN35428 vs. -cocaine) .
- Stereochemical Purity : Impurities in enantiomeric ratios (e.g., exo vs. endo) skew IC values; rigorous chiral separation is critical .
- Buffer Conditions : pH and ionic strength modulate protonation states of the tertiary amine, affecting DAT interaction .
Advanced: What in vivo models are suitable for studying neuropharmacological effects?
Methodological Answer:
- Self-Administration Paradigms : Rats trained to self-administer cocaine analogs via intravenous catheters assess reinforcing properties .
- Microdialysis : Measures extracellular dopamine in the nucleus accumbens post-administration to quantify reuptake inhibition efficacy .
- Knockout Models : DAT-knockout mice validate target specificity by eliminating behavioral responses .
Advanced: What analytical strategies distinguish this compound from its metabolites or analogs?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Differentiates molecular formulae (e.g., cocaine vs. benzoylecgonine via loss of ) .
- Fragmentation Patterns : MS/MS spectra reveal diagnostic ions (e.g., m/z 82 for the tropane ring) .
- Immunoassays : Antibodies raised against ecgonine-BSA conjugates detect metabolites in biological matrices .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE Requirements : Gloves and goggles to prevent dermal/ocular exposure, as the compound is a skin/eye irritant .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How is computational modeling applied to optimize pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates DAT binding pocket interactions to predict substituent effects on residence time .
- QSAR Models : Correlate logP values with BBB permeability; polar substituents (e.g., hydroxyl) reduce brain uptake .
- Docking Studies : Identify hydrogen-bonding motifs between the carboxylic acid group and DAT residues (e.g., Asp79) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
